Bromo-Polyethylene Glycol 1-Acid, commonly referred to as Bromo-PEG1-Acid, is a specialized compound derived from polyethylene glycol. This compound features a bromo group and a terminal carboxylic acid, which enhances its utility in various biochemical applications. Bromo-PEG1-Acid serves as an important linker in bioconjugation processes and is particularly significant in the development of targeted therapeutic agents, such as PROTACs (Proteolysis Targeting Chimeras) .
Bromo-PEG1-Acid is classified as a polyethylene glycol derivative. Polyethylene glycol itself is a versatile polymer commonly used in pharmaceuticals and biochemistry due to its hydrophilicity and biocompatibility. The introduction of functional groups, such as bromine and carboxylic acid, allows for increased reactivity and specificity in chemical reactions, making Bromo-PEG1-Acid suitable for diverse applications in drug delivery and molecular biology .
The synthesis of Bromo-PEG1-Acid typically involves a multi-step process that introduces both the bromo and carboxylic acid functionalities to the polyethylene glycol backbone. One common method includes:
Bromo-PEG1-Acid has a linear structure characterized by a polyethylene glycol chain with a bromine atom attached at one end and a carboxylic acid group at the other. The general formula can be represented as:
Where "PEG" denotes the repeating ethylene glycol units. The molecular weight of Bromo-PEG1-Acid varies depending on the length of the PEG chain, but it typically falls within the range of 200 to 600 g/mol .
Bromo-PEG1-Acid participates in various chemical reactions due to its functional groups:
The mechanism of action for Bromo-PEG1-Acid primarily revolves around its role as a linker in bioconjugation processes. When used in PROTACs, for instance, Bromo-PEG1-Acid facilitates the formation of stable complexes between target proteins and E3 ligases, promoting targeted degradation of specific proteins within cells.
The bromine atom acts as an electrophilic site that can react with nucleophiles on proteins or other biomolecules, leading to the formation of stable covalent bonds that are essential for effective targeting .
Bromo-PEG1-Acid exhibits several notable physical and chemical properties:
Bromo-PEG1-Acid has diverse applications in scientific research and pharmaceutical development:
Bromo-PEG1-acid (CAS 1393330-33-0) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a bromo group at one terminus and a carboxylic acid at the other, connected by a short ethylene glycol spacer. Its molecular formula is C₅H₉BrO₃, with a molecular weight of 197.03 g/mol [1] [2] [9]. The SMILES string (BrCCOCCC(=O)O) highlights the linear arrangement: a bromoethyl group (-CH₂CH₂Br) linked via an ether bond to propanoic acid (-CH₂CH₂COOH) [2] [9]. This architecture creates distinct reactivity domains: the bromide serves as an electrophile for nucleophilic substitution (e.g., with amines or thiols), while the carboxylic acid enables amide bond formation with nucleophiles when activated [3] [7].
Table 1: Key Physicochemical Properties of Bromo-PEG1-Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 197.03 g/mol | Calculated |
Appearance | Colorless to light yellow liquid | Visual inspection [1] |
Density | 1.573 ± 0.06 g/cm³ | Experimental [1] |
Solubility in DMSO | 100 mg/mL (507.54 mM) | Empirical testing [1] |
logP (Consensus) | 0.85 | Computational prediction [9] |
Topological Polar Surface Area | 46.53 Ų | Computational [9] |
The compact PEG1 spacer enhances aqueous solubility compared to non-PEGylated alkyl linkers, with computational models predicting "very soluble" characteristics (22.3 mg/mL in water) [4] [9]. This property is critical for biological applications where hydrophilicity mitigates aggregation.
The evolution of PEG-based linkers parallels advances in bioconjugation chemistry. Early PEGylation (1970s-1980s) focused on homobifunctional PEG diols for protein modification to extend circulatory half-life [5]. The 1990s saw heterobifunctional PEGs emerge, enabling sequential conjugation of dissimilar molecules [5]. Bromo-PEG1-acid represents a minimalist iteration of this concept, where the short spacer balances hydrophilicity and steric impact. Its design addresses limitations of longer PEG chains (e.g., reduced batch-to-batch variability) while retaining solubility-enhancing effects [4] [7].
The incorporation of bromine as a terminal group was strategically significant due to:
Bromo-PEG1-acid serves as a molecular "bridge" in multifunctional compounds, leveraging three key attributes:
Table 2: Synthetic Applications of Bromo-PEG1-Acid in Molecular Conjugates
Application | Conjugate Type | Key Reaction | Reference |
---|---|---|---|
PROTAC Synthesis | BET Degraders | Bromide displacement + amide coupling | [2] [8] |
ADC Payload Attachment | Antibody-Drug Conjugates | Amide bond to antibody lysines | [2] [4] |
Fluorescent Probe Design | Peptide-Imaging Agents | Bromide substitution with thiols | [4] |
Peptide Cyclization | Macrocyclic Inhibitors | Intramolecular N-alkylation | [7] |
In PROTAC development, Bromo-PEG1-acid enables modular assembly of ternary complexes. For example, its integration into BET degraders allows optimized spacing between E3 ligase binders (e.g., VHL) and bromodomain ligands, enhancing degradation efficiency [8]. Similarly, in ADCs, it links cytotoxic payloads (e.g., auristatins) to monoclonal antibodies via amide bonds, improving conjugate stability versus ester-containing linkers [4] [6]. Recent innovations exploit its bromide for "traceless" conjugation strategies, where displacement introduces bioorthogonal handles like azides for subsequent click chemistry [2] [9]. Computational models predict favorable drug-likeness (Lipinski rule compliance: MW<500, HBD=1, HBA=3), supporting its utility in probe design [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7